4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide
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Overview
Description
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with N-propylbutanamide under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include acids, bases, and organic solvents.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive agent with antimicrobial and anticancer properties.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The pathways involved include modulation of signal transduction pathways and inhibition of key enzymes involved in disease processes .
Comparison with Similar Compounds
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide can be compared with other oxadiazole derivatives, such as:
Properties
Molecular Formula |
C17H23N3O4 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide |
InChI |
InChI=1S/C17H23N3O4/c1-4-10-18-15(21)6-5-7-16-19-17(20-24-16)12-8-9-13(22-2)14(11-12)23-3/h8-9,11H,4-7,10H2,1-3H3,(H,18,21) |
InChI Key |
JFPZYUARTAINOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CCCC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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